3-Fluoropyridine
Overview
Description
3-Fluoropyridine is a fluorinated pyridine derivative that is of significant interest in the field of medicinal chemistry and materials science due to its unique chemical properties and potential applications. The presence of the fluorine atom at the third position of the pyridine ring can influence the electronic structure and reactivity of the molecule, making it a valuable building block for various chemical syntheses.
Synthesis Analysis
The synthesis of 3-fluoropyridine derivatives has been explored through various methods. One approach involves the fluorodenitration of nitropyridines using tetrabutylammonium fluoride (TBAF) under mild conditions, which is particularly effective for 2- or 4-nitro-substituted pyridines . Another method described is the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonium acetate to yield diversely substituted 3-fluoropyridines . Additionally, the synthesis of aminomethylated 3-fluoropyrrolidines has been reported, which are useful as bifunctional building blocks for fluorinated pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of 3-fluoropyridine has been studied using various spectroscopic techniques. The first electronically excited state and its ionic structure have been investigated through resonance-enhanced multiphoton ionization (REMPI), mass-analyzed threshold ionization (MATI), and vacuum-ultraviolet (VUV) MATI spectroscopy. These studies have provided insights into the vibronic structure of the molecule and the effects of meta-fluorine substitution .
Chemical Reactions Analysis
3-Fluoropyridine serves as a versatile intermediate for various chemical reactions. For instance, it has been used in halogen dance reactions to synthesize pentasubstituted pyridines with desired functionalities . Regioselective amidomethylation of 4-chloro-3-fluoropyridine has been achieved through metallation and Minisci-type reactions, offering a pathway to synthesize 2-amidomethylated pyridines . Furthermore, the synthesis of N-fluoropyridinium salts has been explored, which are stable compounds with potential applications in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-fluoropyridine derivatives are influenced by the presence of the fluorine atom, which can affect the molecule's reactivity, stability, and electronic properties. The high fluorescence quantum yield of certain fluorophores derived from pyridine indicates potential applications in materials science . The stability of N-fluoropyridinium salts, for example, depends on the nucleophilicity or basicity of the counter anions and the electronic nature of the substituents on the pyridine ring .
Scientific Research Applications
Medical Imaging Applications
3-Fluoropyridine derivatives, such as fluorine-18 labelled fluoropyridines, have significant applications in medical imaging, specifically in Positron Emission Tomography (PET). These compounds, including [18F]3F4AP, a radiofluorinated analog of the FDA-approved drug for multiple sclerosis 4-aminopyridine (4AP), are under investigation as PET tracers for demyelination. They offer a more stable alternative for radiotracers compared to other positions on the pyridine ring due to the stability of the 3-fluoro position (Carroll, Nairne, & Woodcraft, 2007); (Brugarolas, Bhuiyan, Kucharski, & Freifelder, 2017).
Spectroscopy and Physical Chemistry
The electronic absorption spectrum and excited state dipole moment of 3-fluoropyridine have been studied, indicating distinct transitions and dipole moments, providing insights into its chemical behavior in different states (Medhi & Medhi, 1990). Additionally, investigations into the electronically excited and ionic ground state of 3-fluoropyridine have revealed specific vibronic structures and energies, contributing to a deeper understanding of its chemical and physical properties (Helle, Raeker, & Grotemeyer, 2022).
Chemical Reactions and Synthesis
3-Fluoropyridine's role in various chemical reactions has been explored, such as its deprotonation using lithium magnesates, which is useful in organic synthesis and creating new chemical compounds (Awad et al., 2004). The compound has been used in the synthesis of fluorinated pyridine derivatives, contributing to the development of new materials and pharmaceuticals (Timperley et al., 2005).
Quantum Chemical Studies
Quantum chemical studies have been conducted on 3-fluoropyridine, including its metallation regioselectivity and reaction mechanisms. These studies provide valuable insights into its chemical behavior and potential applications in more complex chemical syntheses (Marsais & Quéguiner, 1983).
Microwave Spectroscopy
Microwave rotational spectra and structures of 3-fluoropyridine have been analyzed, offering detailed information on its molecular geometry and electronic structure. Such studies are crucial in understanding the fundamental properties of the molecule, which can influence its applications in various fields (van Dijk, Sun, & van Wijngaarden, 2012).
Safety And Hazards
3-Fluoropyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and adequate ventilation are recommended when handling 3-Fluoropyridine .
Future Directions
properties
IUPAC Name |
3-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN/c6-5-2-1-3-7-4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELKOWQJPVJKIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190688 | |
Record name | 3-Fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropyridine | |
CAS RN |
372-47-4 | |
Record name | 3-Fluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluoropyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5078 | |
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Record name | 3-Fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Fluoropyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP9KGY2VWZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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